molecular formula C21H28N4O5S B2443471 ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 899955-93-2

ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2443471
CAS No.: 899955-93-2
M. Wt: 448.54
InChI Key: YMTOXOUMBXGOBQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a synthetic organic compound characterized by a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps:

  • Formation of the Imidazole Derivative: : The initial step involves the creation of the imidazole derivative. This usually includes the condensation of benzyl chloride with suitable reactants under controlled conditions to produce the 1-(4-methoxybenzyl)-1H-imidazole.

  • Introduction of the Hydroxymethyl Group: : The imidazole derivative is then hydroxymethylated, typically through a formylation reaction followed by reduction.

  • Thioacetylation: : The hydroxymethylated imidazole undergoes thioacetylation to introduce the thio group. This is achieved through nucleophilic substitution reactions.

  • Piperazine Derivatization: : Concurrently, piperazine is derivatized to introduce the ethyl ester group.

  • Final Coupling Reaction: : The two modified molecules are coupled under specific conditions to form the final compound.

Industrial Production Methods: Industrial-scale production often simplifies the process by optimizing each step to improve yield and reduce costs. Catalysts, solvents, and reaction conditions are meticulously chosen to ensure high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate can undergo several types of chemical reactions, including:

  • Oxidation: : The hydroxymethyl group can be oxidized to formyl or carboxyl groups.

  • Reduction: : Reduction reactions can modify the imidazole ring or other functional groups.

  • Substitution: : Various substitutions can occur, especially at the thioacetyl and hydroxymethyl sites.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Alkyl halides, acyl chlorides.

Major Products:
  • Oxidation Products: : Aldehydes, carboxylic acids.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a starting material or intermediate in organic synthesis

Biology and Medicine: In biology and medicine, it shows promise due to its ability to interact with biological targets. Research is ongoing into its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.

Industry: Industrial applications include its use in the development of new materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism by which ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate exerts its effects is primarily through interaction with enzymes and receptors in biological systems. The imidazole ring often binds to metal ions or active sites on enzymes, altering their activity. The thio and ester groups provide additional sites for binding or reaction, enhancing its overall effect.

Comparison with Similar Compounds

Similar Compounds:

  • Ethyl 4-(2-(acetyl)piperazine-1-carboxylate)

  • 1-(4-methoxybenzyl)-1H-imidazole derivatives

  • Piperazine-1-carboxylate esters

Uniqueness: The uniqueness of ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate lies in its combined functionalities. The presence of both the imidazole ring and the piperazine-1-carboxylate ester in one molecule provides a distinctive advantage in its reactivity and application potential.

And there you have it! This compound's multifaceted nature makes it a subject of keen interest across various scientific domains. What more would you want to explore about it?

Properties

IUPAC Name

ethyl 4-[2-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5S/c1-3-30-21(28)24-10-8-23(9-11-24)19(27)15-31-20-22-12-17(14-26)25(20)13-16-4-6-18(29-2)7-5-16/h4-7,12,26H,3,8-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTOXOUMBXGOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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